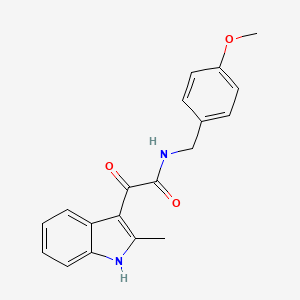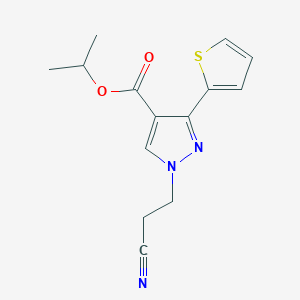
N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide" likely shares characteristics with analogs studied for various biological and chemical properties, including potential therapeutic uses. The interest in such compounds often revolves around their synthesis, molecular structure, and functional analysis in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, starting from basic aromatic amines or acids and proceeding through condensation, alkylation, or acylation reactions. For example, the synthesis of a related 5-HT2A antagonist involved a three-step process with an overall yield of 46% (Prabhakaran et al., 2006). Another example involves the synthesis of thiazolo[4,3-b]-1,3,4-oxadiazol derivatives, showcasing typical reactions used in synthesizing complex acetamide compounds (Siddiqui et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds like "this compound" is often determined using techniques like NMR, X-ray crystallography, and computational modeling. These studies reveal the arrangement of atoms, molecular geometry, and potential reactive sites, crucial for understanding the compound's chemical behavior and interactions (Baranova et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes participation in various reactions, such as oxidation, reduction, and nucleophilic substitution, depending on the functional groups present. For instance, oxidation reactions can significantly alter the compound's functionality and potential biological activity, as seen in studies on N-[(8R)-2-methoxy-5,6,7,8,9,10-hexahydro-6,9-methanocyclohepta[b]indol-8-yl]acetamide (Baranova et al., 2012).
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-17(15-5-3-4-6-16(15)21-12)18(22)19(23)20-11-13-7-9-14(24-2)10-8-13/h3-10,21H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBJOXMSSKLGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5605387.png)
![(1S*,5R*)-3-[4-(4-fluorophenyl)butanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5605393.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5605399.png)

![N-(3,5-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5605411.png)
![N'-benzylidene-2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]acetohydrazide](/img/structure/B5605418.png)
![1-(2-ethoxyethyl)-5-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5605419.png)
![N-1,3-benzodioxol-5-yl-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5605420.png)
![N-2-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5605421.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5605456.png)
![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5605464.png)
![2-methyl-4-{3-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-ylcarbonyl]phenyl}-2-butanol](/img/structure/B5605468.png)
![N-(2,2-difluoroethyl)-4-{[3-(hydroxymethyl)-1-piperidinyl]carbonyl}benzenesulfonamide](/img/structure/B5605483.png)
![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)propanamide](/img/structure/B5605484.png)